3-(4-Methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl)propanoic acid
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Overview
Description
3-(4-Methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl)propanoic acid is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an appropriate nitrile or carboxylic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated triazole derivatives.
Scientific Research Applications
3-(4-Methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This allows the compound to inhibit enzymes by binding to their active sites or to modulate biological pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(methylamino)-1,2,4-triazole
- 3-(4-Methyl-1,2,4-triazol-3-yl)propanoic acid
- 5-(Methylamino)-1,2,4-triazole-3-carboxylic acid
Uniqueness
3-(4-Methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl)propanoic acid is unique due to the presence of both a methylamino group and a propanoic acid moiety. This combination enhances its chemical reactivity and potential biological activity compared to other triazole derivatives.
Properties
Molecular Formula |
C7H12N4O2 |
---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-[4-methyl-5-(methylamino)-1,2,4-triazol-3-yl]propanoic acid |
InChI |
InChI=1S/C7H12N4O2/c1-8-7-10-9-5(11(7)2)3-4-6(12)13/h3-4H2,1-2H3,(H,8,10)(H,12,13) |
InChI Key |
PFWKZZKIVJBLBW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(N1C)CCC(=O)O |
Origin of Product |
United States |
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